3-(3-Fluorophenyl)-6-(pyridin-2-ylmethyl)triazolo[4,5-d]pyrimidin-7-one is a complex organic compound characterized by its unique triazolo[4,5-d]pyrimidin-7-one core structure. This compound has garnered significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. The presence of the fluorophenyl and pyridin-2-ylmethyl groups enhances its chemical properties and potential interactions with biological targets.
This compound can be sourced from various chemical suppliers, including Sigma-Aldrich and BenchChem, where it is available for research purposes. Detailed chemical data, including molecular structure and purity, are often provided by these suppliers.
3-(3-Fluorophenyl)-6-(pyridin-2-ylmethyl)triazolo[4,5-d]pyrimidin-7-one falls under the category of heterocyclic compounds, specifically triazoles and pyrimidines. These classes are well-known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
The synthesis of 3-(3-Fluorophenyl)-6-(pyridin-2-ylmethyl)triazolo[4,5-d]pyrimidin-7-one typically involves multi-step organic reactions. Common methods include:
The reaction conditions often require specific catalysts, solvents, and temperature controls to optimize yield and purity. For example, using polar aprotic solvents can enhance the solubility of reactants and facilitate reaction rates.
The molecular structure of 3-(3-Fluorophenyl)-6-(pyridin-2-ylmethyl)triazolo[4,5-d]pyrimidin-7-one can be represented as follows:
The compound's InChI key is provided for database searches: InChI=1S/C15H13FN6O/c16-10-3-1-2-9(8-10)14(20)19-15(21)22(18)12(17)13(14)11(4-5-6)7/h1-6H,7H2,(H,19,20)(H,18,21) .
3-(3-Fluorophenyl)-6-(pyridin-2-ylmethyl)triazolo[4,5-d]pyrimidin-7-one can undergo various chemical reactions:
Reaction conditions such as temperature, solvent choice, and catalyst presence are crucial for optimizing yields in these transformations.
The mechanism of action for 3-(3-Fluorophenyl)-6-(pyridin-2-ylmethyl)triazolo[4,5-d]pyrimidin-7-one involves its interaction with specific molecular targets within biological systems:
The binding affinity and specificity of this compound can vary based on structural modifications and the nature of the target proteins.
Relevant analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are used to confirm structural integrity and purity.
3-(3-Fluorophenyl)-6-(pyridin-2-ylmethyl)triazolo[4,5-d]pyrimidin-7-one has potential applications in:
This compound represents a promising area of research due to its unique structural features and potential biological activities that warrant further exploration in scientific studies .
CAS No.: 10257-55-3
CAS No.: 88861-43-2
CAS No.: 15091-91-5
CAS No.: 10035-03-7
CAS No.: 127886-77-5